2,4,6-Nonatrienal, (2E,4E,6E)-

Description

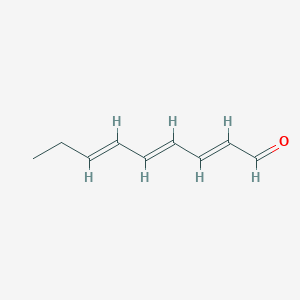

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E)-nona-2,4,6-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDSWFFUGPJMMN-ARQDATDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069090 | |

| Record name | 2,4,6-Nonatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green, cucumber aroma | |

| Record name | Nona-2,4,6-trienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Nona-2,4,6-trienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.867-0.873 | |

| Record name | Nona-2,4,6-trienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57018-53-8, 56269-22-8 | |

| Record name | 2,4,6-Nonatrienal, (2E,4E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Nonatrienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Nonatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-NONATRIENAL, (2E,4E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33QZ5NU93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Volatile Enigma: A Technical Guide to 2,4,6-Nonatrienal in Plants

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E,6Z)-2,4,6-Nonatrienal, a C9 aliphatic aldehyde, is a significant contributor to the aroma profile of several plant species and is a key signaling molecule in plant defense and stress responses. This technical guide provides an in-depth exploration of the natural occurrence of 2,4,6-nonatrienal in the plant kingdom, its biosynthesis via the oxylipin pathway, its multifaceted ecological roles, and comprehensive, field-proven methodologies for its extraction, identification, and quantification. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development, providing the foundational knowledge and practical protocols necessary to investigate this important volatile compound.

Introduction: The Chemical and Sensory Landscape of 2,4,6-Nonatrienal

2,4,6-Nonatrienal is an unsaturated aldehyde with the molecular formula C₉H₁₂O. It exists in various isomeric forms, with the (2E,4E,6Z)-isomer being of particular interest due to its potent sensory properties. This isomer is characterized by a distinctive oatmeal-like, sweet, and cereal-like aroma, and it possesses an exceptionally low odor threshold, making it a significant contributor to the overall fragrance of plants even at trace concentrations[][2]. Beyond its role as an aroma compound, 2,4,6-nonatrienal, as a lipid-derived aldehyde, is implicated in a range of biological activities within plants, particularly in response to environmental stimuli[3][4]. This guide will focus on the natural occurrence, biosynthesis, ecological significance, and analytical determination of this multifaceted molecule in plants.

Natural Occurrence and Quantitative Data

While likely widespread in the plant kingdom, the documented presence of 2,4,6-nonatrienal has been confirmed in several species, where it often plays a crucial role in defining their characteristic aroma.

| Plant Species | Common Name | Plant Part | Concentration (µg/kg) | Reference(s) |

| Juglans regia L. | Walnut | Kernels | ~10 | [5] |

| Avena sativa | Oat | Flakes | 13 | [] |

| Cichorium endivia | Endive | Leaves | Present | [3] |

| Camellia sinensis | Black Tea | Leaves | Present | [3] |

Table 1: Documented Natural Occurrences and Concentrations of (2E,4E,6Z)-2,4,6-Nonatrienal in Plants.

Biosynthesis: The Oxylipin Pathway

2,4,6-Nonatrienal is a product of the oxylipin pathway, a crucial metabolic cascade in plants that is activated in response to various biotic and abiotic stresses, such as wounding and pathogen attack[6][7]. The biosynthesis of this C9 aldehyde originates from the polyunsaturated fatty acid, α-linolenic acid (C18:3)[6][8].

The enzymatic conversion involves a two-step process:

-

Lipoxygenase (LOX) Catalyzed Peroxidation: The pathway is initiated by the enzyme 9-lipoxygenase (9-LOX), which catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT)[6][9].

-

Hydroperoxide Lyase (HPL) Cleavage: Subsequently, the enzyme 9-hydroperoxide lyase (9-HPL), a member of the cytochrome P450 family (CYP74C), cleaves the 9-HPOT molecule. This cleavage results in the formation of (Z,Z)-3,6-nonadienal and 9-oxononanoic acid[6][10][11]. The (Z,Z)-3,6-nonadienal can then undergo isomerization to form the more stable and aromatic (2E,4E,6Z)-2,4,6-nonatrienal.

Figure 1: Biosynthetic pathway of (2E,4E,6Z)-2,4,6-nonatrienal from α-linolenic acid.

Ecological Functions: A Molecule of Communication and Defense

Volatile organic compounds (VOCs), including aldehydes like 2,4,6-nonatrienal, are crucial for a plant's interaction with its environment[7][12]. The ecological roles of 2,4,6-nonatrienal can be inferred from the broader functions of plant-derived volatile aldehydes:

-

Defense against Herbivores: Aldehydes can act as direct deterrents to herbivores due to their toxicity and unpleasant taste[13]. They can also function as indirect defense signals, attracting predators or parasitoids of the attacking herbivores[14][15][16].

-

Response to Abiotic Stress: The production of lipid-derived aldehydes is often upregulated in response to abiotic stresses such as drought, high light, and extreme temperatures[3][4]. These molecules can act as signaling agents to activate downstream defense and adaptation pathways[4].

-

Allelopathic Interactions: Volatile aldehydes released from one plant can influence the growth and development of neighboring plants, a phenomenon known as allelopathy.

-

Antimicrobial Activity: Some unsaturated aldehydes exhibit antimicrobial properties, suggesting a role for 2,4,6-nonatrienal in defending against pathogenic fungi and bacteria.

Analytical Methodologies: From Extraction to Identification

The analysis of volatile compounds like 2,4,6-nonatrienal from complex plant matrices requires sensitive and robust analytical techniques. The following section details a comprehensive workflow for the extraction and analysis of this compound.

Extraction Protocols

The choice of extraction method is critical to avoid the degradation of thermally labile compounds and to efficiently isolate the volatiles from non-volatile matrix components[17].

This solvent-free technique is ideal for the rapid screening of volatiles and is particularly well-suited for analyzing the headspace above a plant sample[18].

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and septa

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh 1-5 g of homogenized fresh plant material (or an equivalent amount of dried and ground material) into a 20 mL headspace vial.

-

Internal Standard Addition: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) while maintaining the incubation temperature.

-

Desorption and GC-MS Analysis: Immediately transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes.

SAFE is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds from a solvent extract of the plant material, minimizing the formation of artifacts[17][19][20].

Materials:

-

SAFE apparatus

-

High-vacuum pump

-

Round-bottom flasks

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Snyder column

-

Nitrogen evaporator

Procedure:

-

Solvent Extraction: Extract a known quantity of the plant material with a suitable organic solvent.

-

SAFE Distillation: Introduce the solvent extract into the dropping funnel of the SAFE apparatus. Apply a high vacuum and gently heat the distillation flask (e.g., 40 °C). The solvent and volatile compounds will evaporate and be collected in a cooled trap.

-

Concentration: Concentrate the collected distillate using a Snyder column followed by gentle nitrogen evaporation to a final volume suitable for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds[2][21][22].

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points and column interactions. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: m/z 35-400.

Identification:

-

Mass Spectral Library Matching: Compare the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley).

-

Retention Index (RI) Comparison: Calculate the Kovats retention index of the target compound by analyzing a series of n-alkanes under the same chromatographic conditions and compare it with literature values.

-

Co-injection with an Authentic Standard: For unambiguous identification, co-inject the sample extract with a pure standard of (2E,4E,6Z)-2,4,6-nonatrienal.

Figure 2: A generalized experimental workflow for the analysis of 2,4,6-nonatrienal in plants.

Potential Applications in Research and Drug Development

The biological activity of unsaturated aldehydes suggests several avenues for further research and potential applications:

-

Biomarker for Plant Stress: The levels of 2,4,6-nonatrienal could serve as a biomarker for certain types of biotic and abiotic stress in plants[3].

-

Natural Flavor and Fragrance Industry: As a key aroma compound, it has direct applications in the food and fragrance industries.

-

Pharmacological Investigations: Given the reactivity of the α,β-unsaturated aldehyde moiety, 2,4,6-nonatrienal and its derivatives could be investigated for potential antimicrobial, antioxidant, and anti-inflammatory properties[13][23][24]. The interaction of such aldehydes with biological nucleophiles is a key aspect of their mechanism of action[24].

Conclusion

2,4,6-Nonatrienal is a significant volatile compound in the plant kingdom, contributing not only to the characteristic aroma of various species but also playing a vital role in their ecological interactions and stress responses. A thorough understanding of its biosynthesis and the application of robust analytical methodologies are crucial for elucidating its full range of functions. This technical guide provides a comprehensive framework for researchers to explore the fascinating world of this volatile enigma and to unlock its potential in various scientific and industrial applications.

References

-

Stübner, C. A., & Steinhaus, M. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7099–7108. [Link]

-

MDPI. (2020). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. [Link]

-

PubChem. 2,4,6-Nonatrienal, (2E,4E,6E)-. [Link]

-

Van Bramer, S., & Goodrich, K. R. (2015). Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS. Journal of Chemical Education, 92(5), 916–919. [Link]

-

Ma, C., et al. (2015). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Evidence-Based Complementary and Alternative Medicine. [Link]

-

MDPI. (2021). Study of the Influence of Abiotic and Biotic Stress Factors on Horticultural Plants. [Link]

-

ResearchGate. 9-Lipoxygenase pathway for the metabolism of a -linolenic acid. [Link]

-

Jüttner, F. (2007). Ecological functions of volatile organic compounds in aquatic systems. Aquatic Ecology, 41(3), 471–489. [Link]

-

Yin, L., et al. (2019). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. International Journal of Molecular Sciences, 21(9), 3313. [Link]

-

Li, D., et al. (2023). Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment. Journal of Visualized Experiments, (195). [Link]

-

Hartmann, A., et al. (2021). Plant Growth Promotion and Induction of Systemic Tolerance to Drought and Salt Stress of Plants by Quorum Sensing Auto-Inducers of the N-acyl-homoserine Lactone Type: Recent Developments. Frontiers in Plant Science, 12. [Link]

-

ResearchGate. Signaling effects of aldehydes in plant biology. [Link]

-

Pichersky, E., & Gershenzon, J. (2002). The formation and function of plant volatiles: perfumes for pollinator attraction and defense. Current Opinion in Plant Biology, 5(3), 237-243. [Link]

-

MDPI. (2022). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. [Link]

-

The Good Scents Company. (E)-2-nonenal. [Link]

-

Qian, M. C., & Grimm, C. C. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules, 23(9), 2197. [Link]

-

ResearchGate. GC-MS Analysis of Volatile Plant Secondary Metabolites. [Link]

-

JoVE. (2023). Exploring Tea Aroma Using Solvent-Assisted Flavor Evaporation Technique. [Link]

-

Wang, Y., et al. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Molecules, 23(1), 185. [Link]

-

ResearchGate. Ecological functions of volatile organic compounds in aquatic systems. [Link]

-

Atkinson, N. J., & Urwin, P. E. (2012). The interaction of plant biotic and abiotic stresses: from genes to the field. Journal of Experimental Botany, 63(10), 3523–3543. [Link]

-

Organomation. Understanding Solvent-Assisted Flavor Evaporation (SAFE). [Link]

-

ResearchGate. (2017). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. [Link]

-

MDPI. (2023). Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor. [Link]

-

Witz, G. (1989). Biological interactions of alpha,beta-unsaturated aldehydes. Free Radical Biology and Medicine, 7(3), 333-349. [Link]

-

Sci-Hub. Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS. [Link]

-

JoVE. (2023). Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment. [Link]

-

Frontiers. Biosynthesis, Regulation, and Ecological Roles of Plant Volatile Organic Compounds. [Link]

-

ResearchGate. (2010). Abiotic stresses and induced BVOCs. [Link]

-

Frontiers. (2021). Transcriptomic and Physiological Analysis Reveal That α-Linolenic Acid Biosynthesis Responds to Early Chilling Tolerance in Pumpkin Rootstock Varieties. [Link]

-

Salas, J. J., Sanchez, C., Garcia-Gonzalez, D. L., & Aparicio, R. (2005). Impact of the suppression of lipoxygenase and hydroperoxide lyase on the quality of the green odor in green leaves. Journal of Agricultural and Food Chemistry, 53(5), 1648–1655. [Link]

-

Frontiers. (2022). From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii. [Link]

-

Raj, A., et al. (2015). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Coastal Life Medicine, 3(9), 744-748. [Link]

-

MDPI. (2017). Plant Hormone Signaling Crosstalks between Biotic and Abiotic Stress Responses. [Link]

-

Holopainen, J. K., & Blande, J. D. (2013). The role of volatiles in plant communication. Journal of Experimental Botany, 64(9), 2533–2545. [Link]

-

PathBank. (2019). alpha-Linolenic Acid Metabolism (Arabidopsis thaliana). [Link]

-

ResearchGate. (2014). Method for the Analysis of Tea Aroma by using Solvent-assisted Flavor Evaporation Apparatus. [Link]

-

MDPI. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. [Link]

-

MDPI. (2022). Alpha-Linolenic Acid Mediates Diverse Drought Responses in Maize (Zea mays L.) at Seedling and Flowering Stages. [Link]

-

ResearchGate. (2015). Measurement of volatile plant compounds in field ambient air by thermal desorption-gas chromatography-mass spectrometry. [Link]

-

SciELO México. (2020). Antimicrobial and Antioxidant Activities of Four Essential Oils. [Link]

Sources

- 2. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Biosynthesis, Regulation, and Ecological Roles of Plant Volatile Organic Compounds [frontiersin.org]

- 8. Frontiers | Transcriptomic and Physiological Analysis Reveal That α-Linolenic Acid Biosynthesis Responds to Early Chilling Tolerance in Pumpkin Rootstock Varieties [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Impact of the suppression of lipoxygenase and hydroperoxide lyase on the quality of the green odor in green leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 12. The role of volatiles in plant communication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. organomation.com [organomation.com]

- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 19. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Perception of (2E,4E,6E)-2,4,6-Nonatrienal: A Technical Guide to Molecular Mechanisms and Sensory Analysis

Abstract

(2E,4E,6E)-2,4,6-Nonatrienal is a volatile unsaturated aldehyde with significant implications in the fields of flavor chemistry, pheromonal communication, and as a potential biomarker. Its distinct aroma profile necessitates a comprehensive understanding of its interaction with the human olfactory system. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the perception of (2E,4E,6E)-2,4,6-Nonatrienal, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of its interaction with olfactory receptors, the subsequent signal transduction cascade, and the methodologies for its sensory evaluation. This document is structured to provide not only a theoretical framework but also practical, field-proven insights into the experimental design and validation required for rigorous scientific inquiry in this domain.

Introduction: The Significance of (2E,4E,6E)-2,4,6-Nonatrienal

(2E,4E,6E)-2,4,6-Nonatrienal is a C9 unsaturated aldehyde that contributes to the aroma profile of various natural products. It has been identified as a volatile constituent in cooked foods and is also recognized as an aggregation pheromone produced by male flea beetles, highlighting its biological relevance across different species.[1][2][3][4] The perception of such aldehydes is a critical area of study, with implications for the food and fragrance industries, as well as for understanding insect behavior and chemical ecology. For drug development professionals, understanding the interaction of small molecules with G protein-coupled receptors (GPCRs), such as olfactory receptors, provides a valuable model system for receptor-ligand interactions.[5]

This guide will navigate the complexities of studying the olfactory perception of this volatile compound, from the initial molecular interactions to the final sensory output. We will emphasize the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reproducible data.

Molecular and Cellular Basis of Perception

The journey of an odorant from the air to a perceived smell is a complex multi-step process initiated by the binding of the odorant molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.

The Olfactory Receptor Family: Gatekeepers of Smell

Olfactory receptors constitute the largest superfamily of G protein-coupled receptors (GPCRs) in mammals.[5] These seven-transmembrane domain proteins are responsible for the initial detection of a vast array of volatile and semi-volatile chemicals. The interaction between an odorant and an OR is characterized by a combination of specificity and promiscuity; a single OR can recognize multiple odorants, and a single odorant can be recognized by multiple ORs. This combinatorial coding is the basis of our ability to discriminate between a vast number of different smells.

While the specific human olfactory receptor for (2E,4E,6E)-2,4,6-Nonatrienal has not yet been definitively identified in the literature, its structural features as an unsaturated aldehyde suggest it interacts with a subset of ORs that have a binding pocket amenable to its size, shape, and chemical properties. The process of identifying the specific receptor(s) for a given ligand is known as "deorphanization".[5][6]

The G-Protein Coupled Signaling Cascade

Upon binding of (2E,4E,6E)-2,4,6-Nonatrienal to its cognate OR, a conformational change is induced in the receptor. This activates an associated heterotrimeric G-protein, typically the olfactory-specific G-protein, Gα-olf. The activated Gα-olf subunit then dissociates and activates adenylyl cyclase type III, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This second messenger binds to and opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations (primarily Ca2+ and Na+) into the cell. This influx depolarizes the OSN, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing.

Experimental Methodologies for Characterization

A multi-faceted approach is required to fully characterize the olfactory perception of (2E,4E,6E)-2,4,6-Nonatrienal, combining in vitro molecular assays with in vivo sensory analysis.

Identifying the Cognate Olfactory Receptor: Heterologous Expression Assays

The deorphanization of ORs is a critical step in understanding odor perception at a molecular level.[5][6][7] Heterologous expression systems, where ORs are expressed in non-neuronal cell lines like HEK293, are powerful tools for this purpose.[8][9][10]

Rationale for Experimental Choices:

-

Cell Line Selection: HEK293 cells are commonly used due to their robust growth and high transfection efficiency. However, some ORs exhibit poor membrane trafficking in these cells.[8] Co-expression with receptor-transporting proteins (RTPs) like RTP1S can significantly enhance the cell surface expression of functional ORs.[10]

-

Reporter System: A common method to measure OR activation is through a luciferase reporter gene assay.[11] In this system, the reporter gene is under the control of a cAMP response element (CRE). Upon OR activation and subsequent cAMP production, the CRE is activated, leading to the expression of luciferase, which can be quantified by measuring luminescence. This provides a high-throughput method for screening a library of ORs against (2E,4E,6E)-2,4,6-Nonatrienal.

Step-by-Step Protocol for Heterologous Expression and Luciferase Assay:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.[9]

-

Seed cells into 96-well plates.

-

Co-transfect cells with plasmids encoding the human OR of interest, Gα-olf, and a CRE-luciferase reporter gene using a suitable transfection reagent.

-

-

Odorant Stimulation:

-

After 24-48 hours of incubation, replace the culture medium with a serum-free medium containing a specific concentration of (2E,4E,6E)-2,4,6-Nonatrienal. A dose-response curve should be generated by testing a range of concentrations.

-

-

Luciferase Assay:

-

Following a 4-6 hour incubation with the odorant, add a luciferase substrate and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to a control (e.g., cells not treated with the odorant).

-

Plot the normalized response against the odorant concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the odorant that elicits a half-maximal response.

-

Sensory Analysis: Quantifying the Human Perception

While in vitro assays provide molecular insights, sensory analysis is essential to understand the perceptual qualities of (2E,4E,6E)-2,4,6-Nonatrienal in humans.[12][13] This involves using trained human panels to evaluate the odor characteristics of the compound.

Key Sensory Parameters:

-

Odor Detection Threshold: The lowest concentration of a substance that can be detected by a certain percentage of a population (typically 50%).[14][15]

-

Odor Quality/Descriptor: The character of the odor (e.g., "green," "fatty," "waxy").

-

Odor Intensity: The perceived strength of the odor.

Step-by-Step Protocol for Odor Threshold Determination (Ascending Forced-Choice Method):

-

Panelist Selection and Training:

-

Select panelists based on their ability to detect and describe a range of standard odorants.

-

Train panelists on the specific procedures and terminology to be used in the study.

-

-

Sample Preparation:

-

Prepare a series of dilutions of (2E,4E,6E)-2,4,6-Nonatrienal in an odorless solvent (e.g., mineral oil or water) or in air, starting from a concentration well below the expected threshold.

-

-

Presentation:

-

Present panelists with three samples (triangles), two of which are blanks (solvent or air only) and one of which contains the odorant, in an ascending order of concentration.

-

Panelists are forced to choose the sample they believe contains the odorant.

-

-

Data Collection and Analysis:

-

Record the concentration at which each panelist correctly identifies the odorant-containing sample.

-

The group's threshold is typically calculated as the geometric mean of the individual thresholds.

-

Gas Chromatography-Olfactometry (GC-O):

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[16][17][18] It is particularly useful for identifying the specific aroma-active compounds in a complex mixture.

Rationale for Using GC-O:

-

Identification of Odor-Active Compounds: GC-O allows for the determination of which volatile compounds in a sample are actually contributing to its aroma.

-

Characterization of Odor Quality: As a compound elutes from the GC column and is sniffed by a trained panelist, its odor character can be described.

Quantitative Data Summary

While specific quantitative data for the interaction of (2E,4E,6E)-2,4,6-Nonatrienal with its human olfactory receptor is not yet available in the public domain, the following table provides a template for the types of data that should be generated through the methodologies described above. For comparative purposes, data for structurally related aldehydes are included where available.

| Compound | Olfactory Receptor | EC₅₀ (µM) | Odor Detection Threshold | Odor Descriptors |

| (2E,4E,6E)-2,4,6-Nonatrienal | To be determined | To be determined | To be determined | Fatty, waxy, green |

| (2E,4E,6Z)-2,4,6-Nonatrienal | Not specified | Not available | 0.0002 ng/L (in air) | Oatmeal-like, sweet |

| Nonanal | OR10S1 (weakly activated) | >100 | 0.53 ppb (in air) | Aldehydic, fatty, citrus |

| Octanal | OR1G1 (and others) | ~10-100 (varies by OR) | 0.17 ppb (in air) | Fatty, citrus, green |

Note: The odor descriptors for (2E,4E,6E)-2,4,6-Nonatrienal are based on general descriptions of similar aldehydes and require confirmation through formal sensory analysis.

Challenges and Considerations in Studying Volatile Aldehydes

The study of volatile aldehydes like (2E,4E,6E)-2,4,6-Nonatrienal presents several challenges that researchers must be aware of:

-

Chemical Instability: Unsaturated aldehydes can be prone to oxidation and polymerization, which can alter their concentration and purity over time. Careful handling and storage are essential.

-

Matrix Effects: The perception of an odorant can be significantly influenced by the matrix in which it is presented (e.g., water, oil, air).[19] Odor thresholds can vary by orders of magnitude between different matrices.

-

Inter-individual Variability: There is significant variation in olfactory perception among individuals, which is partly due to genetic differences in olfactory receptor genes.[20] Therefore, using a panel of subjects for sensory analysis is crucial.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the methodologies and considerations for studying the olfactory perception of (2E,4E,6E)-2,4,6-Nonatrienal. While the specific olfactory receptor for this compound remains to be deorphanized, the experimental framework outlined here provides a clear path for its identification and characterization. Future research should focus on high-throughput screening of human olfactory receptor libraries to identify the cognate receptor(s) for (2E,4E,6E)-2,4,6-Nonatrienal. Subsequent detailed characterization of the receptor-ligand interaction, including binding kinetics and structure-activity relationship studies, will provide valuable insights into the molecular basis of its perception. Furthermore, comprehensive sensory analysis in various matrices will be crucial for its application in the food and fragrance industries. The integration of molecular, cellular, and sensory approaches will ultimately lead to a complete understanding of the olfactory world of this important unsaturated aldehyde.

References

- Cui, C., et al. (2024). The Preferred Odor Characteristics of Cooked Medium-Milled Fragrant Simiao Rice. Foods, 13(9), 1369.

-

FlavorSum. (2023). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6E)-. Retrieved from [Link]

-

Sensenet. (2019). Sensory and Molecular Methods to Measure Odours in Personal Care Products. Retrieved from [Link]

- Shepard, B. D., et al. (2013). The state of the art of odorant receptor deorphanization: A report from the orphanage. Neuroscience, 237, 13-29.

- Capone, D., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Foods, 2(3), 328-350.

- Kim, S., et al. (2022). Correlation between olfactory receptor basal activity and odor response: An observational study. Medicine, 101(17), e29330.

- Cometto-Muñiz, J. E., et al. (2013). Odor detection by humans of lineal aliphatic aldehydes and helional as gauged by dose-response functions. Chemosensory Perception, 6(2), 75-85.

- Abraham, M. H., et al. (2007). A quantitative structure activity analysis on the relative sensitivity of the olfactory and the nasal trigeminal chemosensory systems. Chemical Senses, 32(7), 711-719.

- Mainland, J. D., et al. (2014). The missense of smell: functional variability in the human odorant receptor repertoire.

- Masukawa, Y., et al. (2013). A protocol for heterologous expression and functional assay for mouse pheromone receptors. Methods in Molecular Biology, 1068, 229-237.

- Chatelain, P., et al. (2014). Deorphanization and characterization of human olfactory receptors in heterologous cells. Chemistry & Biodiversity, 11(11), 1764-1781.

- Dravnieks, A. (1985).

- Peterlin, Z., et al. (2008). The importance of odorant conformation to the binding and activation of a representative olfactory receptor. Chemistry & Biology, 15(12), 1317-1327.

- Sanz, G., et al. (2008). A quantitative structure-activity relationship for a human olfactory receptor. Journal of the Royal Society Interface, 5(26), 1055-1064.

- Wetzel, C. H., et al. (1999). Specificity and sensitivity of a human olfactory receptor functionally expressed in human embryonic kidney 293 cells and Xenopus laevis oocytes. Journal of Neuroscience, 19(17), 7426-7433.

-

The Pherobase. (n.d.). Semiochemical compound: (E,E,E)-2,4,6-Nonatrienal. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E,E)-2,4,6-nonatrienal. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]

- Belitz, H. D., et al. (2009). Food chemistry. Springer.

- Polster, J., & Schieberle, P. (2016). A new approach for the determination of odor activity values of aroma compounds in solvent-based matrices. Journal of Agricultural and Food Chemistry, 64(2), 437-445.

- Hau, T. L., & Connell, D. W. (1998). Quantitative structure-activity relationships (QSARs) for odor thresholds of volatile organic compounds (VOCs). Chemosphere, 37(4), 615-627.

- DLG. (2018). Panel training on odour and aroma perception for sensory analysis. DLG-Expert report 29/2018.

- Formacare. (2011).

- Mπουρνιά, Ε., & Σπυριδωνίδου, Α. (2018). Sensory analysis handbook.

- Zilkowski, B. W., et al. (2008). Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula. Journal of Agricultural and Food Chemistry, 56(13), 4982-4986.

- Bruchet, A., & Malleret, L. (2003). A taste and odor episode caused by 2, 4, 6-tribromoanisole.

- Zhuang, H., & Matsunami, H. (2008). Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells.

- Busse, D., et al. (2014). Deorphanization of human olfactory receptors. Methods in Molecular Biology, 1003, 127-140.

- Meilgaard, M. C., et al. (2016).

- Nagata, Y. (2003). Measurement of odor threshold by triangle odor bag method. Odor measurement review, 118-127.

- Delahunty, C. M., et al. (2006). Development of a sensory lexicon for distilled spirits. Journal of Sensory Studies, 21(5), 547-565.

- Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices. Springer Science & Business Media.

- Breer, H. (2003). Olfactory receptors: molecular basis for recognition and discrimination of odors. Analytical and Bioanalytical Chemistry, 377(3), 427-433.

-

ChemistryViews. (2020). Smelling Molecular Conformations. Retrieved from [Link]

-

BRF Ingredients. (2023). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

- Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800.

- Saraiva, L. R., et al. (2016). A protocol for heterologous expression of insect odourant receptors in Drosophila. Frontiers in Ecology and Evolution, 4, 25.

- Xiao, Z., et al. (2020). Quantitative structure-activity relationships (QSAR) of aroma compounds in different aged Huangjiu. Journal of Food Science, 85(10), 3466-3475.

- Adipietro, K. A., et al. (2012). Deorphanization of human olfactory receptors. Methods in Molecular Biology, 855, 127-140.

-

Wikipedia. (2023). Quantitative structure–activity relationship. Retrieved from [Link]

- Keller, A., et al. (2007). Genetic variation in a human odorant receptor alters odour perception.

- Dewan, A., et al. (2013). Deorphanization of olfactory trace amine-associated receptors. Methods in Molecular Biology, 1003, 141-152.

- de March, C. A., et al. (2020). High-throughput ligand profile characterization in novel biosensor cell lines expressing seven heterologous olfactory receptors. bioRxiv.

- Yu, H., et al. (2023). Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors. Journal of Biomolecular Structure and Dynamics, 1-13.

Sources

- 1. (E,E,Z)-2,4,6-nonatrienal, 100113-52-8 [thegoodscentscompany.com]

- 2. 2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Semiochemical compound: (E,E,E)-2,4,6-Nonatrienal | C9H12O [pherobase.com]

- 5. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional analysis of human olfactory receptors with a high basal activity using LNCaP cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correlation between olfactory receptor basal activity and odor response: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ec.europa.eu [ec.europa.eu]

- 13. flavorsum.com [flavorsum.com]

- 14. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 19. researchgate.net [researchgate.net]

- 20. The Missense of Smell: Functional Variability in the Human Odorant Receptor Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Degradation Products of 2,4,6-Nonatrienal

Abstract

2,4,6-Nonatrienal, a potent aroma compound characteristic of oats and other food products, is a highly unsaturated aldehyde susceptible to chemical transformations, particularly under thermal stress. This technical guide provides an in-depth exploration of the thermal degradation of 2,4,6-nonatrienal, a critical consideration for researchers, scientists, and professionals in drug development where analogous structures may be present or in the food and flavor industry. This document delineates the primary degradation pathways, identifies potential degradation products, and presents robust analytical methodologies for their characterization. By synthesizing established principles of lipid chemistry and thermal decomposition, this guide offers a predictive and practical framework for understanding and analyzing the stability of this and related polyunsaturated aldehydes.

Introduction to 2,4,6-Nonatrienal: A Molecule of Sensory Significance and Chemical Reactivity

2,4,6-Nonatrienal is a C9 aldehyde with three conjugated double bonds, a structural feature that imparts its characteristic sensory properties but also renders it prone to degradation.[1] It is recognized as a key odorant in oat flakes, contributing a desirable cereal-like aroma at extremely low concentrations.[2] The biogenesis of 2,4,6-nonatrienal is linked to the oxidation of α-linolenic acid, a common polyunsaturated fatty acid.[2] This origin foreshadows its inherent instability, as the pathways of lipid oxidation are well-known to generate a cascade of reactive and often volatile secondary products.[3]

The presence of an extended π-system in conjugation with a carbonyl group makes 2,4,6-nonatrienal a highly reactive molecule. Thermal processing, a common step in food production and a potential stress condition in other applications, can initiate a series of complex chemical reactions. Understanding the products of these reactions is paramount for quality control, sensory stability, and the assessment of potential toxicological endpoints.

Predicted Thermal Degradation Pathways of 2,4,6-Nonatrienal

Direct studies on the thermal degradation of 2,4,6-nonatrienal are not extensively documented in the scientific literature. However, by leveraging data from structurally similar polyunsaturated aldehydes, such as 2,4-decadienal, and the fundamental principles of organic chemistry, we can confidently predict the major degradation pathways.[4]

Oxidative Degradation

In the presence of oxygen, the double bonds of 2,4,6-nonatrienal are susceptible to autoxidation, a free-radical chain reaction. This process is often accelerated by heat. The primary products are hydroperoxides, which are unstable and readily decompose into a variety of secondary products, including shorter-chain aldehydes, ketones, alcohols, and carboxylic acids.[3]

Retro-Aldol Condensation

The carbon-carbon bonds in aldehydes can be cleaved via a retro-aldol reaction, particularly when a β-hydroxy group is present or can be formed.[5][6] In the case of unsaturated aldehydes, this can be preceded by hydration of a double bond. For 2,4,6-nonatrienal, this pathway would lead to the fragmentation of the C9 backbone, yielding smaller, often volatile aldehydes. The thermal degradation of other 2,4-alkadienals has been shown to produce smaller aldehydes through the breakage of carbon-carbon double bonds.[4]

The following diagram illustrates the proposed major thermal degradation pathways for 2,4,6-nonatrienal.

Caption: Proposed major thermal degradation pathways of 2,4,6-Nonatrienal.

Potential Thermal Degradation Products

Based on the aforementioned pathways, a range of volatile and semi-volatile compounds can be expected from the thermal degradation of 2,4,6-nonatrienal. The table below summarizes some of the likely products and their pathway of formation.

| Potential Degradation Product | Chemical Formula | Proposed Formation Pathway | Significance |

| Propanal | C₃H₆O | Retro-Aldol Condensation / Oxidation | Volatile, contributes to off-flavors |

| Hex-2-enal | C₆H₁₀O | Retro-Aldol Condensation / Oxidation | Volatile, "green" or "leafy" aroma |

| Acetaldehyde | C₂H₄O | Oxidation / Retro-Aldol Condensation | Highly volatile, pungent odor |

| Formaldehyde | CH₂O | Oxidation | Toxic, highly reactive |

| Carboxylic Acids (e.g., Propanoic acid) | C₃H₆O₂ | Oxidation | Can contribute to sour off-notes |

| Furan derivatives | Various | Cyclization and further reactions | Can contribute to complex aroma profiles |

Analytical Methodologies for Characterization

A multi-faceted analytical approach is required to comprehensively identify and quantify the diverse range of potential degradation products. The following workflow provides a robust strategy for researchers.

Experimental Protocol: Thermal Degradation Induction

-

Sample Preparation: Prepare a solution of 2,4,6-nonatrienal in a suitable high-boiling point solvent (e.g., squalane or a refined oil stripped of volatiles) at a known concentration.

-

Thermal Stress Application: Transfer the solution to a sealed, temperature-controlled reaction vessel. The headspace can be filled with air or an inert gas (e.g., nitrogen) to study oxidative versus purely thermal degradation.

-

Heating Profile: Heat the sample at a defined temperature (e.g., 150-250°C) for a specific duration.[3] Time-course studies are recommended to understand the kinetics of degradation.

-

Sample Collection: After heating, cool the vessel and collect samples of both the headspace (for volatile analysis) and the liquid phase (for less volatile and polymeric products).

Analysis of Volatile Degradation Products

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile products.[7]

Protocol for HS-SPME-GC-MS Analysis:

-

Sample Preparation: Place a known volume of the heated liquid sample or an aliquot of the headspace into a sealed headspace vial.

-

HS-SPME: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial at a controlled temperature and time to adsorb the volatile compounds.

-

Thermal Desorption and GC-MS Analysis: Desorb the trapped analytes in the hot GC inlet.

-

GC Column: Use a mid-polar to polar capillary column (e.g., DB-WAX or DB-5ms) for good separation of aldehydes and other oxygenated compounds.

-

Oven Temperature Program: A programmed temperature ramp (e.g., 40°C held for 2 min, then ramped to 240°C at 5°C/min) is typically used.

-

Mass Spectrometry: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

-

-

Compound Identification: Tentatively identify compounds by matching their mass spectra against a reference library (e.g., NIST/Wiley). Confirm identifications by comparing retention times and mass spectra with those of authentic standards.

For enhanced sensitivity and selectivity, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed.[8]

Analysis of Non-Volatile Degradation Products

For higher molecular weight or more polar degradation products, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is more suitable. Aldehydes can also be derivatized with 2,4-dinitrophenylhydrazine (DNPH) and analyzed by HPLC with UV detection.[9]

Caption: A comprehensive analytical workflow for studying the thermal degradation of 2,4,6-Nonatrienal.

Conclusion

The thermal degradation of 2,4,6-nonatrienal is a complex process that is predicted to proceed primarily through oxidative and retro-aldol condensation pathways, yielding a variety of smaller, often volatile, degradation products. A thorough understanding of these products and their formation mechanisms is essential for maintaining the quality and safety of products in which this and similar polyunsaturated aldehydes are present. The analytical workflows detailed in this guide, centered around GC-MS and LC-MS techniques, provide a robust framework for the comprehensive characterization of these degradation products. Further research focusing specifically on 2,4,6-nonatrienal will provide more definitive insights into its thermal stability and degradation profile.

References

-

Hidalgo, F. J., & Zamora, R. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry, 173, 915-921. [Link]

-

Moya Moreno, M. C., Mendoza Olivares, D., Amézquita López, F. J., & Gimeno Adelantado, J. V. (1999). Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy. Talanta, 50(2), 269-275. [Link]

-

The Organic Chemistry Tutor. (2023, January 30). Aldol condensation; Retro Aldol; Cross Aldol, Directed Aldol; Intramolecular Aldol condensation [Video]. YouTube. [Link]

-

Jacobsen, C., Nielsen, N. S., & Horn, A. F. (2013). Thermal degradation of long-chain polyunsaturated fatty acids during degradation of fish oil. European Journal of Lipid Science and Technology, 115(1), 65-75. [Link]

-

Chemistry LibreTexts. (2022, February 28). Retro-Aldol Reaction. [Link]

-

Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]

-

Schieberle, P., & Schuh, C. (2006). Characterization of (E,E,Z)-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. Journal of Agricultural and Food Chemistry, 54(3), 947-953. [Link]

-

Grela, M. A., & Colussi, A. J. (1986). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry, 90(3), 434-439. [Link]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

-

Morrow, W., & Ringo, J. (2007). GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples. In Lipidomics (pp. 21-34). Humana Press. [Link]

-

Lackner, M. (2021). THERMAL DESORPTION ANALYSIS OF VOLATILE ORGANIC COMPOUNDS IN POST-CONSUMER RECYCLATES. JKU ePUB. [Link]

-

Steinhaus, M., & Schieberle, P. (2017). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 65(49), 10767-10774. [Link]

-

PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6E)-. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023, November 29). Aldol reaction. [Link]

-

Wang, D. K., & Li, Y. (2023). Improving the analytical flexibility of thermal desorption in determining unknown VOC samples by using re-collection. Atmospheric Measurement Techniques, 16(1), 1-14. [Link]

-

González-Bermúdez, C. A., Frontela-Saseta, C., López-Nicolás, R., & Ros-Berruezo, G. (2024). Assessment of Lipid Peroxidation Products in Adult Formulas: GC-MS Determination of Carbonyl and Volatile Compounds Under Different Storage Conditions. Foods, 13(23), 3749. [Link]

-

The Good Scents Company. (n.d.). (E,Z)-2,6-nonadienal. [Link]

-

Shahidi, F., & Zhong, Y. (2010). Critical overview of mass spectrometry-based lipidomics approach for evaluating lipid oxidation in foods. Journal of Agricultural and Food Chemistry, 58(15), 8475-8481. [Link]

-

Wagner, T. P., & Levis, J. W. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Applied Sciences, 13(24), 13233. [Link]

-

Budge, S. M. (n.d.). Lipid Oxidation. The Marine Lipids Lab. [Link]

-

Stenton, S., & Forbes, S. L. (2017). Characterization of Volatile Organic Compounds from Human Analogue Decomposition Using Thermal Desorption Coupled to Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry. Analytical Chemistry, 89(12), 6560-6567. [Link]

-

Rontani, J. F., & Aubert, C. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Metabolites, 12(3), 221. [Link]

-

The Good Scents Company. (n.d.). 2,4,6-nonatrienal. [Link]

-

Pham, M., & Elefsiniotis, P. (2018). Thermal Degradation of Long Chain Fatty Acids. Water Environment Research, 90(3), 246-254. [Link]

Sources

- 1. 2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Critical overview of mass spectrometry-based lipidomics approach for evaluating lipid oxidation in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. formacare.eu [formacare.eu]

An In-Depth Technical Guide to (2E,4E,6E)-Nona-2,4,6-trienal: From Synthesis to Biological Significance

Introduction

(2E,4E,6E)-Nona-2,4,6-trienal is a polyunsaturated aldehyde with significant interest in the fields of flavor chemistry and chemical ecology. This volatile compound is a key aroma component in various foods and serves as an aggregation pheromone for certain insect species. This guide provides a comprehensive technical overview of (2E,4E,6E)-Nona-2,4,6-trienal, covering its fundamental properties, stereoselective synthesis, analytical methodologies, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this multifaceted molecule.

Chemical Identity and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for the (2E,4E,6E) isomer of Nona-2,4,6-trienal is 57018-53-8 [1][2][3]. This specific stereoisomer is crucial for its characteristic biological activity and sensory properties.

Common synonyms for (2E,4E,6E)-Nona-2,4,6-trienal include:

-

all-trans-2,4,6-Nonatrienal

-

FEMA Number: 4187[1]

It is important to distinguish the all-trans isomer from other geometric isomers, such as (2E,4E,6Z)-Nona-2,4,6-trienal (CAS Number: 100113-52-8), which can exhibit different biological activities and sensory profiles[1][4][5].

Physicochemical Properties

(2E,4E,6E)-Nona-2,4,6-trienal is a yellow oil that is practically insoluble in water. Its volatility is a key characteristic, contributing to its role as an aroma compound and an airborne signaling molecule (pheromone).

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | PubChem[1][2] |

| Molecular Weight | 136.19 g/mol | PubChem[1][2] |

| Appearance | Yellow Oil | BOC Sciences |

| Solubility in Water | Practically insoluble | BOC Sciences |

Stereoselective Synthesis: The Horner-Wadsworth-Emmons Approach

The synthesis of polyunsaturated aldehydes like (2E,4E,6E)-Nona-2,4,6-trienal requires precise control over the geometry of the newly formed double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of (E)-alkenes, making it an ideal choice for preparing the all-trans isomer of nona-2,4,6-trienal[1][2]. The HWE reaction involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone. The primary advantage of the HWE reaction over the standard Wittig reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity. Additionally, the phosphate byproduct is water-soluble, simplifying purification[4].

Retrosynthetic Analysis

A plausible retrosynthetic pathway for (2E,4E,6E)-Nona-2,4,6-trienal using the HWE reaction is outlined below. The target molecule can be disconnected at the C4-C5 double bond, leading to a C4 aldehyde and a C5 phosphonate ylide.

Caption: Retrosynthetic analysis of (2E,4E,6E)-Nona-2,4,6-trienal.

Experimental Protocol: A Representative Synthesis

This protocol describes a general approach for the synthesis of (2E,4E,6E)-Nona-2,4,6-trienal via the Horner-Wadsworth-Emmons reaction.

Step 1: Preparation of the Phosphonate Ylide

-

To a solution of an appropriate (E)-pent-2-enyl phosphonate ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -78 °C), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise.

-

Allow the reaction mixture to stir at low temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the phosphonate ylide. The formation of the ylide is often indicated by a color change.

Step 2: The Horner-Wadsworth-Emmons Reaction

-

To the freshly prepared phosphonate ylide solution, add a solution of (2E)-but-2-enal (crotonaldehyde) in the same anhydrous solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude (2E,4E,6E)-Nona-2,4,6-trienal by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate)[6][7][8][9].

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Analytical Characterization

The analysis of volatile compounds like (2E,4E,6E)-Nona-2,4,6-trienal, especially from complex biological or food matrices, requires sensitive and selective analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are the methods of choice.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector[10][11]. This allows for the identification of odor-active compounds in a sample.

Experimental Protocol: GC-O Analysis of Insect Volatiles

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place the insect sample (e.g., a few individuals or a hexane extract of their effluvia) in a sealed vial.

-

For improved detection of volatiles, a freeze-thaw method can be applied to the insect samples before SPME analysis[12]. Freeze the sample at -80°C for 10 minutes, followed by thawing at room temperature for 5 minutes[12].

-

Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

-

-

GC-O Analysis:

-

Desorb the SPME fiber in the heated injection port of the gas chromatograph.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

-

Effluent Splitting: The column effluent is split between a mass spectrometer (MS) or a flame ionization detector (FID) and a heated sniffing port.

-

Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the retention time and odor description of any detected aroma.

-

Spectroscopic Data

The structural elucidation of (2E,4E,6E)-Nona-2,4,6-trienal is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table of Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals in the olefinic region (δ 5.5-7.5 ppm) with large coupling constants characteristic of trans double bonds. An aldehydic proton signal will be present at a downfield chemical shift (δ ~9.5 ppm). |

| ¹³C NMR | Signals for the carbonyl carbon (δ ~190 ppm) and multiple signals in the sp² hybridized carbon region (δ 120-150 ppm). |

| Mass Spec. | The molecular ion peak (M⁺) at m/z 136. The fragmentation pattern will likely show losses of small neutral molecules such as CO, C₂H₄, and characteristic fragments from the aliphatic chain[13][14]. |

Biological Significance: A Pheromonal Communication Channel

(2E,4E,6E)-Nona-2,4,6-trienal is a key component of the aggregation pheromone of several species of flea beetles (Coleoptera: Chrysomelidae)[3]. Aggregation pheromones are chemical signals that cause insects to congregate at a specific location, often for feeding or mating. In the case of flea beetles, this compound is produced by males and attracts both males and females.

Pheromone Reception and Signal Transduction

The detection of pheromones in insects is a highly specific process that occurs in specialized sensory organs, primarily the antennae. The general mechanism of olfactory signal transduction is as follows:

-

Binding to Odorant Binding Proteins (OBPs): Volatile pheromone molecules enter the sensillar lymph through pores in the cuticle of the insect's antennae. Here, they are thought to be bound by Odorant Binding Proteins (OBPs), which transport the hydrophobic pheromones to the olfactory receptors.

-

Activation of Olfactory Receptors (ORs): The pheromone-OBP complex, or the pheromone itself, binds to and activates specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs)[3][15][16].

-

Signal Transduction Cascade: The activation of the OR, which is a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This typically involves the activation of a G-protein, which in turn activates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).

-

Ion Channel Opening and Depolarization: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) into the OSN. This influx of positive ions depolarizes the neuron.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed.

Caption: Generalized olfactory signal transduction pathway in insects.

Conclusion

(2E,4E,6E)-Nona-2,4,6-trienal is a molecule of considerable scientific interest due to its dual role as a significant flavor compound and a potent insect pheromone. Its stereoselective synthesis, typically achieved via the Horner-Wadsworth-Emmons reaction, is a key aspect of its study and application. The analysis of this volatile compound relies on sophisticated techniques such as GC-O and GC-MS. Understanding the biological mechanisms of its perception in insects provides valuable insights into chemical communication and may inform the development of novel pest management strategies. This technical guide serves as a foundational resource for professionals engaged in research and development involving this important polyunsaturated aldehyde.

References

-

PubChem. (2E,4E,6E)-2,4,6-Nonatrienal. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (E,E,E)-2,4,6-nonatrienal. [Link]

-

PubChem. (2E,4E,6Z)-2,4,6-Nonatrienal. National Center for Biotechnology Information. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

The Good Scents Company. (E,E,Z)-2,4,6-nonatrienal. [Link]

- Kaissling, K. E. (2014). Pheromone reception in insects.

-

Biblioteka Nauki. Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]

-

MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

-

PubChem. (2E,4E,6E)-2,4,6-Nonatrienal. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. [Link]

-

PubMed. The purification of poly(a)-containing RNA by affinity chromatography. [Link]

-

SpectraBase. 2E,4E,6E-7-Phenylhepta-2,4,6-trienal. [Link]

-

ResearchGate. Role of Gas Chromatography in the Identification of Pheromones and Related Semiochemicals. [Link]

-

NCBI Bookshelf. Development of the Olfactory System. In The Neurobiology of Olfaction. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

YouTube. column chromatography & purification of organic compounds. [Link]

-

ACS Publications. Freeze–Thaw Sample Preparation Method Improves Detection of Volatile Compounds in Insects Using Headspace Solid-Phase Microextraction. [Link]

-

Frontiers in Physiology. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori. [Link]

-

MDPI. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

PNAS. Pheromone reception in fruit flies expressing a moth's odorant receptor. [Link]

-

Frontiers in Cellular Neuroscience. Sensory Transduction in Photoreceptors and Olfactory Sensory Neurons: Common Features and Distinct Characteristics. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Phenomenex. Polymeric HPLC Columns for Optimal Results. [Link]

-

PubMed. Pheromone Reception in Insects: The Example of Silk Moths. [Link]

-

ResearchGate. Characterization of the Volatile Profiles of Insect Flours by (HS)-SPME/GC-MS: A Preliminary Study. [Link]

-

AIDIC. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. [Link]

-

ResearchGate. Schematic representation of the olfactory pathway. [Link]

-

ResearchGate. GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. [Link]

-

ResearchGate. Pheromone Reception in Insects. [Link]

-

YouTube. 2-Minute Neuroscience: Olfaction. [Link]

-

PubMed. SPME-GC/MS Analysis of Volatile Compounds Contained in the Insect Larvae of Tenebrio molitor and Leptinotarsa decemlineata before and after Using Insecticides. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. pnas.org [pnas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (E,E,Z)-2,4,6-nonatrienal, 100113-52-8 [thegoodscentscompany.com]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. The purification of poly(a)-containing RNA by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. orgsyn.org [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. aidic.it [aidic.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. whitman.edu [whitman.edu]

- 15. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pheromone Reception in Insects: The Example of Silk Moths - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of 2,4,6-Nonatrienal as a flavoring agent

An In-depth Technical Guide to 2,4,6-Nonatrienal as a Flavoring Agent

Executive Summary

2,4,6-Nonatrienal is a highly potent, naturally occurring unsaturated aldehyde that serves as a character-impact aroma compound in a diverse range of food products. Its extremely low odor threshold and complex sensory profile, encompassing notes from green and cucumber-like to fatty and cereal-like, make it a molecule of significant interest to the flavor and food industries. This technical guide provides a comprehensive overview of 2,4,6-nonatrienal, detailing its physicochemical properties, sensory characteristics, natural origins, industrial applications, analytical methodologies, and regulatory status. The content herein is curated for researchers, food scientists, and drug development professionals seeking a deep, mechanistic understanding of this key flavoring agent.

Physicochemical Properties

A foundational understanding of 2,4,6-nonatrienal begins with its fundamental chemical and physical characteristics. These properties govern its volatility, solubility, and stability, which in turn dictate its behavior in food matrices and during analytical procedures.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂O | [1] |

| Molar Mass | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| CAS Number | 56269-22-8 | [3] |

| FEMA Number | 4187 | [1][3] |

| JECFA Number | 1785 | [1][3] |

| Boiling Point | ~194 °C at 760 mmHg | [3] |

| Refractive Index | 1.550 - 1.556 @ 20°C | [1][3][4] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1][3][4] |

Sensory Characteristics and Flavor Profile

The primary function of 2,4,6-nonatrienal in foods is its contribution to the overall aroma profile. Its impact is disproportionately large relative to its concentration due to an exceptionally low odor detection threshold.

Odor Profile: The perceived aroma of 2,4,6-nonatrienal is highly dependent on its isomeric form and concentration. Key descriptors include:

-

Green, Cucumber, Melon: At low concentrations, it imparts fresh, vegetative, and fruity notes reminiscent of cucumber and melon.[3][5][6]

-

Oat Flake, Cereal-like: It is identified as the key odorant responsible for the characteristic cereal-like, sweet aroma of oat flakes.[7][][9] A similar oatmeal-like note is crucial to the aroma of fresh walnuts.[10]

-

Fatty, Aldehydic: In other contexts, it can contribute fatty and aldehydic notes.[5]

Odor Threshold: The potency of this compound is highlighted by its remarkably low odor threshold. Research has identified the (E,E,Z)-isomer as having an intense oat flake-like odor at a threshold of just 0.0002 ng/L in air .[7][][9] This extreme potency means that its presence, even in trace amounts, can significantly influence the sensory experience of a food product.

Natural Occurrence and Biosynthesis

2,4,6-Nonatrienal is not typically added to foods in its synthetic form but arises naturally through the chemical degradation of lipids. Its presence has been confirmed in a variety of products:

Biosynthetic Pathway: The primary precursor for 2,4,6-nonatrienal is α-linolenic acid, an omega-3 fatty acid. The formation can occur through both enzymatic pathways (e.g., via lipoxygenase) and non-enzymatic autoxidation.[7] The degradation cascade involves the formation of hydroperoxide intermediates which are then cleaved to form various volatile aldehydes, including 2,4,6-nonatrienal.

Caption: Formation of 2,4,6-nonatrienal from the oxidative degradation of α-linolenic acid.

Industrial Applications as a Flavoring Agent

Given its potent and desirable aroma characteristics, synthesized 2,4,6-nonatrienal is utilized by the flavor industry to build and enhance specific flavor profiles. Its applications are diverse, leveraging its multifaceted sensory notes.

-